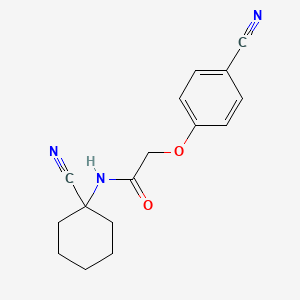
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide, commonly known as CPP-ACP, is a bioactive compound that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a white crystalline powder that is water-soluble and has a molecular weight of 397.48 g/mol.
Wirkmechanismus
CPP-ACP works by binding to tooth surfaces and forming a protective layer that prevents demineralization and promotes remineralization. It also inhibits the growth and metabolism of cariogenic bacteria by disrupting their cell membranes and altering their gene expression. CPP-ACP has also been found to enhance the uptake of calcium and phosphate ions, which are essential for remineralization.
Biochemical and Physiological Effects
CPP-ACP has been shown to increase the microhardness and mineral content of enamel and dentin, making them more resistant to acid dissolution. It also reduces the solubility of calcium phosphate, which helps to prevent the formation of caries lesions. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP-ACP in lab experiments is its ability to mimic the natural process of enamel and dentin remineralization. It is also relatively easy to synthesize and can be incorporated into various dental materials. However, CPP-ACP has some limitations, such as its sensitivity to pH and temperature changes, which may affect its stability and effectiveness.
Zukünftige Richtungen
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its stability and effectiveness. Another area of focus is the investigation of its potential in treating other dental conditions such as periodontitis and pulpitis. Additionally, there is a need for more clinical studies to evaluate its safety and efficacy in humans.
Conclusion
CPP-ACP is a promising bioactive compound that has shown potential in preventing and treating dental caries. Its ability to remineralize enamel and dentin, inhibit the growth of cariogenic bacteria, and improve the mechanical properties of dental materials make it a valuable tool in the field of dentistry. Further research is needed to fully explore its therapeutic potential and develop new applications.
Synthesemethoden
CPP-ACP can be synthesized through a reaction between 1-cyanocyclohexane and 4-cyanophenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product, CPP-ACP.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential in preventing and treating dental caries. It has been found to be effective in remineralizing enamel and dentin, reducing the progression of caries lesions, and inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. CPP-ACP has also been investigated for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving the mechanical properties of dental materials.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJZQXJQDOOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

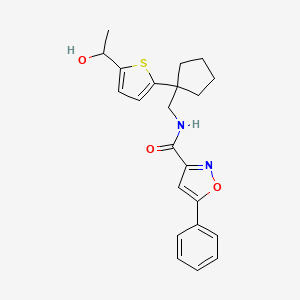
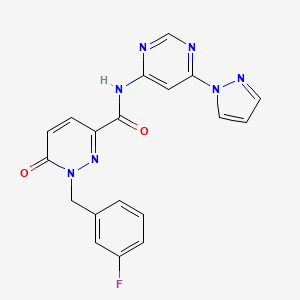

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)
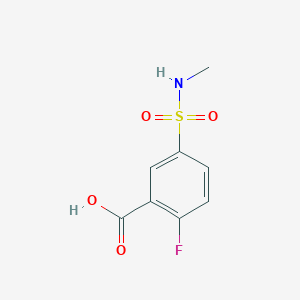
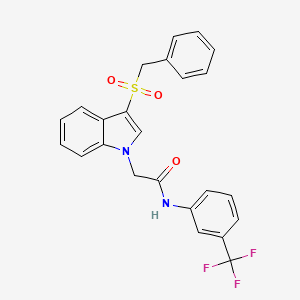
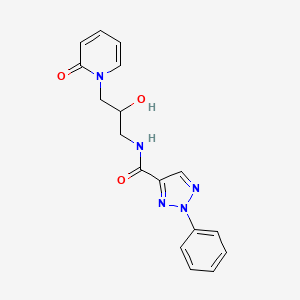
![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)
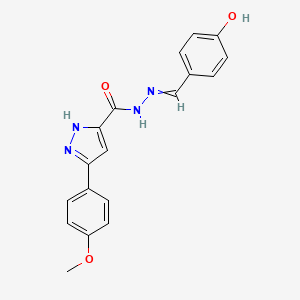
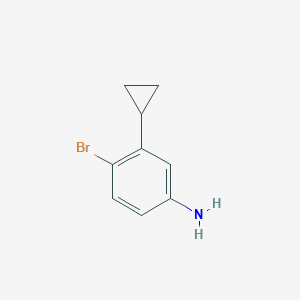
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
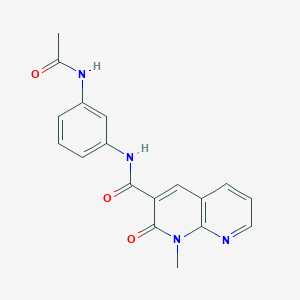
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)